3,7-dibromo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolo[3,2-b]pyridine, featuring bromine atoms at the 3 and 7 positions of the pyrrolo[3,2-b]pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[3,2-b]pyridine as the starting material.
Bromination Reaction: The bromination process involves the addition of bromine (Br2) to the pyrrolo[3,2-b]pyridine ring. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane (DCM), at a controlled temperature.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and solvents. The process involves continuous monitoring of reaction conditions to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atoms, leading to the formation of different reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with fewer or no bromine atoms.
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Mechanism of Action
Target of Action
The primary targets of 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine, also known as 3,7-DIBROMO-4-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is often associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
Scientific Research Applications
3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine
Uniqueness: 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern on the pyrrolo[3,2-b]pyridine ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMYUTVEHPBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288369 | |
Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-46-7 | |
Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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